Methoxy Red

Descripción general

Descripción

“Methoxy Red” is related to Allura Red AC (E129), an azo dye widely used in various food and beverage products . It’s synthesized by coupling diazotized 5-amino-4-methoxy-2-toluenesulphonic acid with 6-hydroxy-2-naphthalene sulphonic acid .

Synthesis Analysis

The synthesis of Allura Red involves the coupling of diazotized 5-amino-4-methoxy-2-toluenesulphonic acid with 6-hydroxy-2-naphthalene sulphonic acid . This process involves a diazocoupling reaction, which is an important type of reaction in the synthesis of azo dyes .

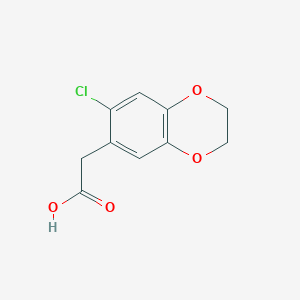

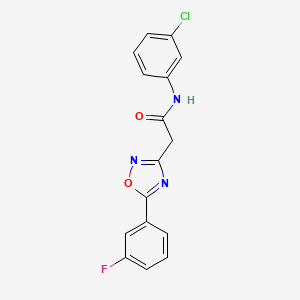

Molecular Structure Analysis

The molecular formula of Allura Red, which contains a methoxy group, is C18H14N2Na2O8S2 . It belongs to the class of azo dyes, which contain an azo group (-N=N-) as the chromophore in the molecular structure .

Chemical Reactions Analysis

Allura Red is electrochemically active with irreversible reactions . The presence of the methoxy group can influence the reactivity of the compound, as seen in the study of thermochromism of azo dyes .

Physical And Chemical Properties Analysis

While specific physical and chemical properties of “Methoxy Red” are not available, the presence of the methoxy group can influence the properties of the compound. For example, methoxy groups have been reported to act as a stabilizer for phenoxyl radicals formed during scavenging of free radicals .

Aplicaciones Científicas De Investigación

Application in Neurology

- Field : Neurology

- Summary : Methoxy-X04 is used in imaging Aβ plaques in living transgenic mice with multiphoton microscopy . This is important for early diagnosis and for monitoring the efficacy of newly developed anti-amyloid therapies .

- Methods : Methoxy-X04 is administered systemically. It is smaller and much more lipophilic than Congo Red or Chrysamine-G, and retains in vitro binding affinity for amyloid β (Aβ) fibrils . High-resolution (1 μm) fluorescent images from the brains of living PS1/APP mice can be obtained within 30 to 60 min after a single i.v. injection of 5 to 10 mg/kg methoxy-X04 .

- Results : Methoxy-X04 stains plaques, tangles, and cerebrovascular amyloid in postmortem sections of AD brain with good specificity . It enters rat brain in amounts that suggest it is a viable candidate as a positron emission tomography (PET) amyloid-imaging agent for in vivo human studies .

Application in Bioactivity and Structure-Function Analysis

- Field : Biochemistry

- Summary : Methoxy-X04 can be used in bioactivity studies and structure-function analysis . This involves studying the relationship between the molecular structure of Methoxy-X04 and its biological activity.

- Results : The results would vary depending on the specific experiment. However, the goal is to gain a better understanding of how the structure of Methoxy-X04 influences its biological activity .

Application in ELISA

- Field : Immunology

- Summary : Methoxy-X04 can be used in Enzyme-Linked Immunosorbent Assay (ELISA) tests . ELISA is a common laboratory technique used to measure the concentration of substances such as peptides, proteins, antibodies, and hormones in biological samples.

- Results : The fluorescence of Methoxy-X04 would be measured, providing a quantitative analysis of the substance being tested .

Application in SDS-PAGE

- Field : Molecular Biology

- Summary : Methoxy-X04 can be used in Sodium Dodecyl Sulfate Polyacrylamide Gel Electrophoresis (SDS-PAGE) tests . SDS-PAGE is a common laboratory method used to separate proteins based on their electrophoretic mobility.

- Results : The fluorescence of Methoxy-X04 would allow for the visualization and analysis of the separated proteins .

Application in In Vivo Aβ Plaque Labeling

- Field : Neuroscience

- Summary : Methoxy-X04 can be used for in vivo Aβ plaque labeling . This involves labeling plaques in living organisms, which is important for studying diseases like Alzheimer’s.

- Methods : Methoxy-X04 is administered to the organism, and its fluorescence is used to label the Aβ plaques . The specific methods of administration would depend on the particular experiment being conducted.

- Results : Methoxy-X04 co-localizes with CD68+ phagosomes in plaque-associated Iba1+ microglia; and it labels molecularly distinct plaque-associated microglia populations .

Application in Detection and Quantification of Plaques, Tangles and Cerebrovascular Amyloid

- Field : Molecular Biology

- Summary : Methoxy-X04 is a fluorescent amyloid β (Aβ) probe for the detection and quantification of plaques, tangles and cerebrovascular amyloid . This is important for studying diseases like Alzheimer’s.

- Methods : Methoxy-X04 is used as a fluorescent marker. The plaques, tangles, and cerebrovascular amyloid are detected and quantified based on the fluorescence of Methoxy-X04 .

- Results : Methoxy-X04 displays high in vitro binding affinity (K i = 26.8 nM); binds selectively to fibrillar β-sheet deposits .

Safety And Hazards

Direcciones Futuras

Propiedades

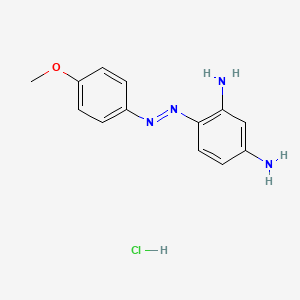

IUPAC Name |

4-[(4-methoxyphenyl)diazenyl]benzene-1,3-diamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O.ClH/c1-18-11-5-3-10(4-6-11)16-17-13-7-2-9(14)8-12(13)15;/h2-8H,14-15H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKGWQPAKARFOPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N=NC2=C(C=C(C=C2)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methoxy Red | |

CAS RN |

68936-13-0 | |

| Record name | Methoxy Red | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

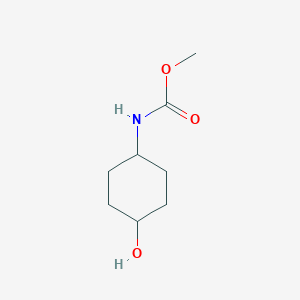

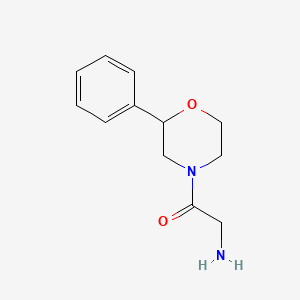

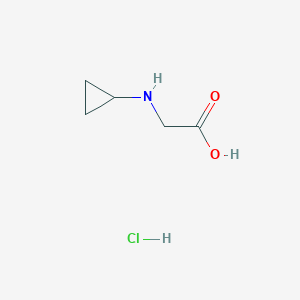

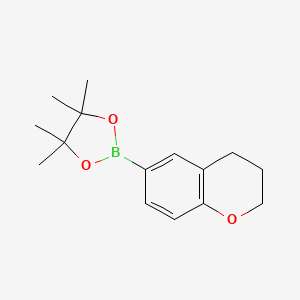

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methane;propan-2-yl (2S)-2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-[[(2S)-1-oxo-1-propan-2-yloxypropan-2-yl]amino]phosphoryl]amino]propanoate](/img/structure/B1417846.png)

![[1-(2-Methoxyethyl)piperidin-4-yl]methanol](/img/structure/B1417850.png)

![N-Methyl-1-[2-(2-thienyl)-1,3-thiazol-4-YL]methanamine](/img/structure/B1417854.png)

![3-{[3-(Methylamino)propyl]amino}-1-propanol](/img/structure/B1417862.png)

![3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1417863.png)